molecular formula C9H9N3O3 B1269996 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 712319-12-5

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1269996
CAS No.: 712319-12-5
M. Wt: 207.19 g/mol
InChI Key: HEYXKTSVKRVGOU-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation reactions of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,3-diketones, enaminonitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7(9(14)15)11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYXKTSVKRVGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181150
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712319-12-5
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712319-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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